molecular formula C12H15NO4 B11996182 (2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid

(2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid

Cat. No.: B11996182
M. Wt: 237.25 g/mol
InChI Key: DQZRIAPQRYKDHC-MNOVXSKESA-N
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Description

(2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid typically involves the regio- and stereoselective hydrobromolysis of corresponding trans-β-phenyl glycidate enantiomers. This is followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and oxazolidinone ring opening .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of chiral catalysts and optimized reaction conditions, are likely employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical syntheses.

Scientific Research Applications

(2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of chiral drugs and complex organic molecules.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid

InChI

InChI=1S/C12H15NO4/c1-8(14)13-10(11(15)12(16)17)7-9-5-3-2-4-6-9/h2-6,10-11,15H,7H2,1H3,(H,13,14)(H,16,17)/t10-,11+/m1/s1

InChI Key

DQZRIAPQRYKDHC-MNOVXSKESA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O

Origin of Product

United States

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